5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
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Overview
Description
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and an amine group attached to a pyrrolopyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyrrolopyrimidine core .
Scientific Research Applications
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine primarily involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways that regulate cell growth and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 5-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 5-iodo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Uniqueness
5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to the presence of the benzyl group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature distinguishes it from other similar compounds and contributes to its potential as a more effective therapeutic agent .
Properties
Molecular Formula |
C13H11ClN4 |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-benzyl-4-chloropyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4/c14-12-11-10(16-13(15)17-12)6-7-18(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16,17) |
InChI Key |
CXEFZZVQMALNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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